N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound has a molecular formula of C20H29N3O and a molecular weight of 327.464 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide typically involves the condensation of 1-propyl-1H-benzimidazole with a suitable cyclohexanecarboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This action disrupts cellular processes such as mitosis, making it effective against rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide
- N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide
Uniqueness
This compound stands out due to its specific structural features, such as the propyl group on the benzimidazole ring and the cyclohexanecarboxamide moiety. These features contribute to its unique chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H29N3O |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H29N3O/c1-2-15-23-18-12-7-6-11-17(18)22-19(23)13-8-14-21-20(24)16-9-4-3-5-10-16/h6-7,11-12,16H,2-5,8-10,13-15H2,1H3,(H,21,24) |
InChI Key |
NAGIGVPVCPXYHG-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3 |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.